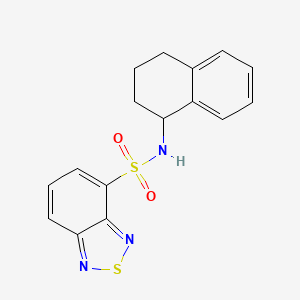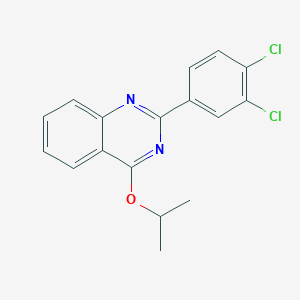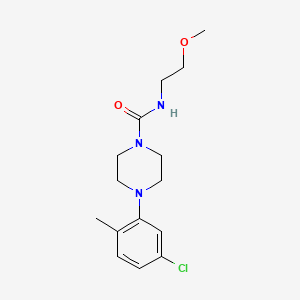![molecular formula C20H21N3O3 B4747047 N-[2-(aminocarbonyl)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4747047.png)
N-[2-(aminocarbonyl)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
描述
N-[2-(aminocarbonyl)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as AP24534, is a small molecule inhibitor that has shown promising results in various preclinical and clinical studies. This compound belongs to the class of tyrosine kinase inhibitors and has been extensively studied for its potential therapeutic applications in cancer treatment.
作用机制
AP24534 inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, thereby blocking the activation of various signaling pathways that are involved in cell proliferation, differentiation, and survival. In addition, AP24534 has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
AP24534 has been shown to have potent antitumor activity in various preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, AP24534 has been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and resistance to chemotherapy. AP24534 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of AP24534 is its specificity for tyrosine kinases, which makes it a promising candidate for cancer treatment. However, the potency and selectivity of AP24534 may vary depending on the cancer type and the specific tyrosine kinase target. In addition, the pharmacokinetics and toxicity of AP24534 may need to be further optimized for clinical use.
未来方向
There are several future directions for the development and application of AP24534. One direction is to explore the potential of AP24534 in combination with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy and reduce the risk of drug resistance. Another direction is to develop more potent and selective tyrosine kinase inhibitors based on the structure of AP24534. Finally, the use of AP24534 may be extended to other diseases that involve abnormal tyrosine kinase activity, such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
In conclusion, AP24534 is a promising tyrosine kinase inhibitor that has shown potent antitumor activity in various preclinical models of cancer. The synthesis method has been optimized to improve the yield and purity of the compound. AP24534 inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain, which prevents the transfer of phosphate groups to downstream signaling molecules. AP24534 has several advantages and limitations for lab experiments, and there are several future directions for its development and application in cancer treatment and other diseases.
科学研究应用
AP24534 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BCR-ABL, a fusion protein that is commonly found in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). In addition, AP24534 has also been shown to inhibit the activity of other tyrosine kinases, including FLT3, KIT, and PDGFRα/β, which are involved in the development and progression of various cancers.
属性
IUPAC Name |
N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-13-7-9-15(10-8-13)23-12-14(11-18(23)24)20(26)22-17-6-4-3-5-16(17)19(21)25/h3-10,14H,2,11-12H2,1H3,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPYGHSZERJQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4746970.png)
![N-[2-(4-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B4746981.png)

![(cyclohexylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4746991.png)
![N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4747008.png)
![17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-one](/img/structure/B4747010.png)


![N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4747026.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4747029.png)
![N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4747035.png)
![4-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)isoxazol-5-yl]butan-2-ol](/img/structure/B4747055.png)

![4-(4-isopropylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4747064.png)
